(2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid
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Overview
Description
(2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid is a fluorinated organic compound with significant applications in various fields. The presence of multiple fluorine atoms imparts unique properties to the molecule, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid typically involves the reaction of (2,2,3,3,4,4,5,5-Octafluoro-1-pentanol) with phosphonic acid derivatives. One common method includes the use of a phosphonic acid chloride in the presence of a base to facilitate the formation of the phosphonic acid ester, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
(2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The phosphonic acid group can be reduced to phosphine derivatives under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl lithium or Grignard reagents are employed for substitution reactions.
Major Products
The major products formed from these reactions include fluorinated ketones, phosphine derivatives, and substituted fluorinated compounds .
Scientific Research Applications
(2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of fluorinated organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Mechanism of Action
The mechanism by which (2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid exerts its effects involves interactions with molecular targets such as enzymes and proteins. The fluorine atoms enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The phosphonic acid group can form strong hydrogen bonds and coordinate with metal ions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
(2,2,3,3,4,4,5,5-Octafluoro-1-pentanol): Shares a similar fluorinated backbone but lacks the phosphonic acid group.
(2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol): Contains an additional hydroxyl group and a longer carbon chain.
(2,2,3,3,4,4,5,5-Octafluoro-1-pentylamine): Features an amine group instead of a hydroxyl group.
Uniqueness
(2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid is unique due to the presence of both the highly fluorinated carbon chain and the phosphonic acid group. This combination imparts distinct chemical and physical properties, such as high stability, resistance to degradation, and strong binding affinity to biological targets .
Properties
IUPAC Name |
(2,2,3,3,4,4,5,5-octafluoro-1-hydroxypentyl)phosphonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F8O4P/c6-1(7)3(8,9)5(12,13)4(10,11)2(14)18(15,16)17/h1-2,14H,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDTZELUHOABQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(O)P(=O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F8O4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501348169 |
Source
|
Record name | (2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501348169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125340-51-4 |
Source
|
Record name | (2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501348169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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